1-((3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-(o-tolyl)pyrazine-2,3(1H,4H)-dione

Description

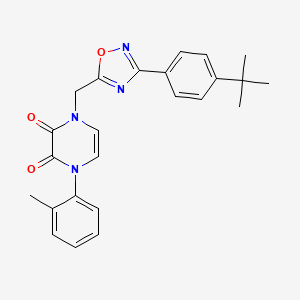

This compound features a pyrazine-2,3-dione core linked to a 1,2,4-oxadiazole ring substituted with a tert-butylphenyl group and an ortho-tolyl (o-tolyl) moiety. The tert-butyl group enhances lipophilicity and steric bulk, and the o-tolyl substituent introduces ortho-substitution effects, influencing molecular conformation and intermolecular interactions.

Properties

IUPAC Name |

1-[[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-4-(2-methylphenyl)pyrazine-2,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N4O3/c1-16-7-5-6-8-19(16)28-14-13-27(22(29)23(28)30)15-20-25-21(26-31-20)17-9-11-18(12-10-17)24(2,3)4/h5-14H,15H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOROAOXZLHJIJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C=CN(C(=O)C2=O)CC3=NC(=NO3)C4=CC=C(C=C4)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-((3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-(o-tolyl)pyrazine-2,3(1H,4H)-dione is a complex organic compound that incorporates a variety of biologically active functional groups. This compound is part of a broader class of oxadiazole derivatives known for their diverse pharmacological properties. This article explores the biological activities associated with this compound, including its antimicrobial, anticancer, anti-inflammatory, and analgesic effects.

Chemical Structure and Properties

The compound can be broken down into its constituent parts:

- Oxadiazole Ring : A five-membered heterocyclic structure that contributes to the compound's biological activity.

- Pyrazine Dione : An aromatic ring system that enhances the compound's lipophilicity and potential for biological interaction.

Antimicrobial Activity

Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. The inclusion of the oxadiazole ring in this compound suggests potential efficacy against various pathogens:

- Mechanism of Action : The oxadiazole moiety has been shown to disrupt bacterial cell wall synthesis and inhibit nucleic acid synthesis. Studies have reported that compounds with similar structures demonstrate activity against both Gram-positive and Gram-negative bacteria .

| Pathogen | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Moderate to strong inhibition | |

| Escherichia coli | Effective at low concentrations | |

| Candida albicans | Antifungal activity observed |

Anticancer Activity

The anticancer potential of oxadiazole derivatives has been well-documented. The compound's structure may allow it to interact with various cellular pathways involved in cancer progression:

- Inhibition of Tumor Growth : Studies have demonstrated that similar compounds can inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

| Cancer Type | Effect | Reference |

|---|---|---|

| Breast Cancer | Significant reduction in cell viability | |

| Colon Cancer | Induction of apoptosis |

Anti-inflammatory and Analgesic Effects

Research on related oxadiazole compounds has highlighted their anti-inflammatory properties:

- Mechanism : These compounds may inhibit cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis, which is crucial in mediating inflammatory responses .

| Assay Type | Result | Reference |

|---|---|---|

| COX Inhibition | IC50 values indicating potency | |

| Pain Models | Reduction in pain response |

Study 1: Antimicrobial Efficacy

A study by Dhumal et al. (2016) synthesized a series of 1,3,4-oxadiazole derivatives and tested their antimicrobial efficacy. The most promising compounds showed significant activity against Mycobacterium bovis, suggesting potential applications in treating tuberculosis .

Study 2: Anticancer Research

Research conducted by Narayana et al. (2016) evaluated the anticancer properties of pyrazine-based oxadiazole derivatives. Their findings indicated that these compounds could effectively inhibit growth in breast cancer cell lines through specific molecular interactions .

Scientific Research Applications

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial potential of oxadiazole derivatives. The specific compound under discussion has demonstrated activity against various pathogens:

- Antibacterial Activity : Research indicates that compounds containing the 1,2,4-oxadiazole ring exhibit significant antibacterial properties. For instance, derivatives have been tested against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative strains like Escherichia coli, showing comparable efficacy to standard antibiotics like gentamicin .

- Antifungal Activity : The oxadiazole scaffold has also been explored for antifungal applications. Compounds similar to the one discussed have shown promise against fungi such as Candida albicans and Aspergillus niger, highlighting their potential in treating fungal infections .

Anti-inflammatory Effects

Compounds derived from the oxadiazole structure have been reported to possess anti-inflammatory properties. Studies have demonstrated that these compounds can inhibit pro-inflammatory cytokines and reduce inflammation in various models. This makes them candidates for further development in treating inflammatory diseases such as arthritis and other chronic conditions .

Cancer Therapy

The anticancer potential of oxadiazole derivatives is another area of active research. The compound has been investigated for its ability to induce apoptosis in cancer cells through various mechanisms:

- Mechanism of Action : The presence of the pyrazine and oxadiazole rings may enhance the compound's ability to interact with cellular targets involved in cancer progression. Studies suggest that these compounds can disrupt cell cycle progression and promote programmed cell death in cancerous cells .

- Case Studies : Specific case studies have documented the efficacy of related oxadiazole derivatives in preclinical models of cancer. For example, certain derivatives showed significant inhibition of tumor growth in xenograft models, demonstrating their potential for therapeutic use .

Summary of Findings

The following table summarizes the key applications and findings related to the compound:

| Application | Details |

|---|---|

| Antimicrobial Activity | Effective against Staphylococcus aureus, Escherichia coli, and fungi |

| Anti-inflammatory Effects | Inhibits pro-inflammatory cytokines; potential for treating arthritis |

| Cancer Therapy | Induces apoptosis; inhibits tumor growth in preclinical models |

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison

Research Findings and Implications

- Substituent Positioning : The o-tolyl group’s ortho-methyl substitution could limit rotational freedom, enhancing binding specificity but complicating synthesis .

- Synthetic Challenges : tert-Butyl groups may require protection/deprotection strategies during synthesis to avoid steric hindrance in cyclization steps .

Q & A

Q. What are the key synthetic steps for preparing this compound, and how can reaction intermediates be characterized?

The synthesis involves multi-step protocols, including:

- Vilsmeier-Haack-Arnold formylation to generate heterocyclic intermediates (e.g., 1,2,4-oxadiazole rings) via POCl₃/DMF-mediated cyclization .

- Coupling reactions (e.g., barbituric acid or thiobarbituric acid with aldehyde intermediates) under refluxing ethanol/water conditions .

- Characterization of intermediates via melting point analysis, NMR spectroscopy, and HRMS to confirm structural integrity .

Q. What role do substituents like the tert-butyl group and o-tolyl moiety play in the compound’s stability and reactivity?

- The tert-butyl group enhances steric bulk, improving solubility in organic solvents and reducing undesired intermolecular interactions during synthesis .

- The o-tolyl group (ortho-methylphenyl) influences electronic effects, potentially modulating π-π stacking interactions in solid-state crystallization .

Q. What spectroscopic techniques are critical for confirming the compound’s structure?

- ¹H/¹³C NMR : Assign peaks to confirm substituent positions (e.g., tert-butyl singlet at δ ~1.3 ppm, aromatic protons) .

- HRMS : Validate molecular weight and fragmentation patterns .

- X-ray crystallography : Resolve ambiguities in stereochemistry or tautomerism (e.g., CCDC depository data for analogous compounds) .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound?

Q. How can conflicting spectroscopic data (e.g., ambiguous NMR shifts) be resolved?

Q. What strategies improve yield in the cyclization step forming the 1,2,4-oxadiazole ring?

Q. How can substituent modifications enhance biological or physicochemical properties?

Q. What experimental design principles minimize resource waste in exploratory synthesis?

- High-throughput screening (HTS) evaluates multiple reaction conditions (e.g., solvent, catalyst) in parallel .

- Design of Experiments (DoE) statistically identifies critical variables (e.g., temperature, stoichiometry) to reduce trial iterations .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.